Triple 13C Mass Shift Enables Definitive MS Quantitation
The primary differentiation of Ethyl Cyano(ethoxymethylene)acetate-13C3 is its +3.0 Da mass shift relative to the unlabeled parent (Ethyl 2-cyano-3-ethoxyacrylate, MW 169.18 g/mol) . In quantitative bioanalysis, a stable isotope-labeled internal standard (SIL-IS) must have a mass difference of at least +3 Da to avoid isotopic cross-talk with the analyte's natural M+1 and M+2 peaks, a minimum requirement not met by +1 or +2 labeled analogs [1].
| Evidence Dimension | Mass shift for LC-MS/MS internal standardization |
|---|---|
| Target Compound Data | Molecular weight: 172.16 g/mol; Mass shift: +3.0 Da |
| Comparator Or Baseline | Unlabeled Ethyl 2-cyano-3-ethoxyacrylate; MW: 169.18 g/mol; Mass shift: 0.0 Da |
| Quantified Difference | +3.0 Da |
| Conditions | Theoretical mass shift calculation based on molecular formula (C5¹³C3H11NO3 vs C8H11NO3) |
Why This Matters
This +3 Da shift is the minimum recommended for a robust LC-MS/MS method, ensuring the internal standard is free from signal interference from the analyte's natural isotopic envelope.
- [1] US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Section IV.C.1 (Internal Standard Selection). View Source
